molecular formula C14H12N2O B130945 (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-88-9

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

Cat. No. B130945
M. Wt: 224.26 g/mol
InChI Key: NIDGAHURPWFSKR-ZDUSSCGKSA-N
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Description

Improved Synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

The compound (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is a significant building block in the synthesis of γ-secretase inhibitors, which are potential therapeutic agents for diseases like Alzheimer's. An improved method for synthesizing this compound has been developed, which includes a selective crystallization of epimeric menthylcarbamates. This step is crucial for the resolution process and is followed by a simultaneous cleavage of the carbamate and the lactam protecting group. The conditions for the epimerization of the undesired epimer were also optimized, enhancing the overall efficiency of the synthesis .

Crystallization-Induced Dynamic Resolution (CIDR)

A novel enantioselective synthesis approach for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one utilizes crystallization-induced dynamic resolution (CIDR). This method employs Boc-d-phenylalanine as a chiral resolving agent and 3,5-dichlorosalicylaldehyde as a racemization catalyst. The CIDR process is a key step in the synthesis sequence, allowing for the production of the compound with a high enantiomeric excess of 98.5% and an overall yield of 81%. This method represents a significant advancement in the synthesis of this compound due to its high efficiency and enantioselectivity .

Molecular Structure Analysis

While the provided data does not include detailed molecular structure analysis, the synthesis methods described in the papers suggest that the stereochemistry of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is of paramount importance. The high enantiomeric excess achieved indicates that the synthesized compound has a well-defined three-dimensional structure, which is likely crucial for its activity as a γ-secretase inhibitor .

Chemical Reactions Analysis

The synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves selective crystallization and epimerization, which are chemical reactions critical to obtaining the desired enantiomer. The simultaneous cleavage of the carbamate and lactam protecting groups indicates that the compound undergoes further chemical transformations post-resolution, which are essential for revealing the active amino lactam moiety .

Physical and Chemical Properties Analysis

The abstracts provided do not offer explicit information on the physical and chemical properties of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one. However, the successful synthesis and high enantiomeric excess imply that the compound has distinct physical properties that allow for selective crystallization and resolution. These properties are likely influenced by the compound's molecular structure and are critical for its application in medicinal chemistry .

Scientific Research Applications

  • Improved Synthesis Techniques : Hoffmann-Emery et al. (2009) described an improved synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, highlighting a method involving selective crystallization and simultaneous cleavage of the carbamate and lactam protecting groups (Hoffmann-Emery et al., 2009).

  • Intermediate for γ-Secretase Inhibitors : Cui Yan (2010) synthesized a key intermediate, (S)-5-methyl-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, of the γ-secretase inhibitor LY411575, demonstrating a scalable synthetic method that could be crucial for drug development (Cui Yan, 2010).

  • Enantioselective Synthesis for Drug Scaffolds : Karmakar et al. (2016) conducted an enantioselective synthesis of this compound, which is vital for γ-secretase inhibitors, using crystallization-induced dynamic resolution, achieving high yield and enantiomeric excess (Karmakar et al., 2016).

  • Exploration of Atropisomeric Properties : Namba et al. (2021) investigated the stereochemistry of N-acyl/N-sulfonyl derivatives of 5H-dibenzo[b,d]azepin-7(6H)-ones, a related compound, providing insights into the atropisomeric properties crucial for pharmaceutical applications (Namba et al., 2021).

  • Potential in Treatment of Diseases : Acosta Quintero et al. (2016) synthesized diastereoisomeric forms of a related compound, indicating its potential activity in the treatment of various diseases (Acosta Quintero et al., 2016).

  • Synthesis for γ-Secretase Inhibitors : Fauq et al. (2007) detailed an improved chemical synthesis of a γ-secretase inhibitor, where (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a crucial component, showcasing the compound's importance in developing treatments for diseases like Alzheimer's (Fauq et al., 2007).

  • Microwave-Assisted Synthesis : Deb et al. (2013) described a microwave-assisted one-pot synthesis method for 5H-dibenzo[b,d]azepin-6(7H)-ones, demonstrating an efficient way to synthesize related compounds, which could have implications in pharmaceutical research (Deb et al., 2013).

Safety And Hazards

The safety and hazards associated with “(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one” are not explicitly mentioned in the available literature. It is recommended to handle this compound following standard laboratory safety protocols .

Future Directions

The future directions for the study of “(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one” could involve further exploration of its biological activities, stereochemical properties, and potential applications in pharmaceutical chemistry . Additionally, the development of new synthetic strategies for the preparation of seven-membered heterocycles such as azepines and benzodiazepines could be a promising area of research .

properties

IUPAC Name

(7S)-7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDGAHURPWFSKR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H](C(=O)NC3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648657
Record name (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

CAS RN

847926-88-9
Record name (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.1 g (0.29 mmol) (RS)-7-amino-5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one in 8 ml of dichloromethane at 0° C. temperature 0.67 ml (8.7 mmol) of trifluoroacetic acid and 0.25 ml of trifluoromethansulfonic acid (2.9 mmol) were added and the mixture was stirred for 4 hours at room temperature. After concentration of the mixture at 40° C. in vacuo an aqueous NaHCO3 solution was added and the mixture extracted two times with ethyl acetate. The combined organic layers were dried (MgSO4). After evaporation of the solvent a light yellow oil was obtained, that was used directly in the next step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 2
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 3
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 4
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 5
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 6
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

Citations

For This Compound
17
Citations
F Hoffmann-Emery, R Jakob-Roetne, A Flohr, F Bliss… - Tetrahedron …, 2009 - Elsevier
An improved synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one (1), involving a selective crystallization of epimeric menthylcarbamates for the resolution step followed by …
Number of citations: 14 www.sciencedirect.com
S Karmakar, V Byri, AV Gavai, R Rampulla… - … Process Research & …, 2016 - ACS Publications
An enantioselective synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one (S-1) is described. The key step in the sequence involved crystallization-induced dynamic resolution (…
Number of citations: 9 pubs.acs.org
P Kocienski - Synfacts, 2017 - thieme-connect.com
Significance:(S)-7-Amino-5H, 7H-dibenzo [b, d]-azepin-6-one (A) is a core component of various γsecretase inhibitors and Notch modulators (eg E) that are of interest for the treatment …
Number of citations: 0 www.thieme-connect.com
AG Meyer, AC Bissember, C Hyland, JA Smith… - Progress in Heterocyclic …, 2017 - Elsevier
New synthetic methods to prepare seven-membered heterocyclic compounds containing one or more of the heteroatoms N, O, or S are covered. Aromatic systems containing at least …
Number of citations: 6 www.sciencedirect.com
P Sozio, L Marinelli, I Cacciatore, A Fontana, H Türkez… - Molecules, 2013 - mdpi.com
Alzheimer’s disease (AD) is characterized by irreversible and progressive loss of memory and cognition and profound neuronal loss. Current therapeutic strategies for the treatment of …
Number of citations: 24 www.mdpi.com
F St-Jean, R Angelaud, S Bachmann… - The Journal of …, 2022 - ACS Publications
A highly efficient asymmetric synthesis of the IDO inhibitor navoximod, featuring the stereoselective installation of two relative and two absolute stereocenters from an advanced racemic …
Number of citations: 10 pubs.acs.org
H Zheng, Y Huang, J Jiang, Y Pan, W Li… - Analytical …, 2022 - ACS Publications
Luminescence detection is a sensitive approach for high-resolution visualization of nano-/macrosized objects, but it is challenging to light invisible insulators owing to their inert surfaces…
Number of citations: 2 pubs.acs.org
ND Burrows, AM Vartanian, NS Abadeer… - The journal of …, 2016 - ACS Publications
Anisotropic nanoparticles are powerful building blocks for materials engineering. Unusual properties emerge with added anisotropyoften to an extraordinary degreeenabling …
Number of citations: 218 pubs.acs.org
JW DePalma, PJ Kelleher, LC Tavares… - The Journal of …, 2017 - ACS Publications
We explore the intramolecular distortions present in divalent metal ion–carboxylate ion pairs using vibrational spectroscopy of the cryogenically cooled, mass-selected species isolated …
Number of citations: 35 pubs.acs.org
N Jiang, XW Xu, HL Song, H Song… - Industrial & Engineering …, 2016 - ACS Publications
The Ni–P incorporated citric acid (CA) catalysts with different CA/Ni molar ratios (x) were successfully prepared. The introduction of CA can change the structure of the catalyst precursor …
Number of citations: 14 pubs.acs.org

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